Fmoc-(S)-2-amino-3-methylbutanethioic S-acid
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Overview
Description
Fmoc-(S)-2-amino-3-methylbutanethioic S-acid is a compound used primarily in peptide synthesis. The Fmoc group (9-fluorenylmethoxycarbonyl) is a protecting group commonly used in solid-phase peptide synthesis to protect the amino group of amino acids during the synthesis process. This compound is particularly valuable in the synthesis of peptides and proteins due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(S)-2-amino-3-methylbutanethioic S-acid typically involves the protection of the amino group with the Fmoc group. The process begins with the amino acid, which is then reacted with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The Fmoc group is introduced via an E1cB β-elimination mechanism, which is efficient with bases having a high pKa and low steric hindrance .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple samples simultaneously. The use of solid-phase peptide synthesis (SPPS) allows for the efficient production of peptides with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Fmoc-(S)-2-amino-3-methylbutanethioic S-acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous or organic solvents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and substituted amino acids from nucleophilic substitution reactions .
Scientific Research Applications
Fmoc-(S)-2-amino-3-methylbutanethioic S-acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins, facilitating the study of protein structure and function.
Biology: Employed in the development of peptide-based drugs and therapeutic agents.
Medicine: Utilized in the design of peptide vaccines and diagnostic tools.
Industry: Applied in the production of bioactive peptides for various industrial applications.
Mechanism of Action
The mechanism of action of Fmoc-(S)-2-amino-3-methylbutanethioic S-acid involves the protection of the amino group during peptide synthesis. The Fmoc group is introduced to prevent unwanted reactions at the amino site. During the synthesis process, the Fmoc group is removed under mild basic conditions, allowing the amino group to participate in peptide bond formation. The molecular targets and pathways involved include the activation of the carboxyl group of the amino acid and the subsequent formation of peptide bonds .
Comparison with Similar Compounds
Similar Compounds
Fmoc-(S)-2-amino-4,4,4-trifluorobutanoic acid: Similar in structure but contains a trifluoromethyl group.
Fmoc-(S)-2-amino-3-methylglutamic acid: Contains an additional carboxyl group.
Fmoc-(S)-2-amino-3-methylbutanoic acid: Lacks the thiol group.
Uniqueness
Fmoc-(S)-2-amino-3-methylbutanethioic S-acid is unique due to the presence of the thiol group, which allows for specific chemical modifications and reactions that are not possible with other similar compounds. This makes it particularly valuable in the synthesis of peptides with unique properties and functions .
Properties
Molecular Formula |
C20H21NO3S |
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Molecular Weight |
355.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanethioic S-acid |
InChI |
InChI=1S/C20H21NO3S/c1-12(2)18(19(22)25)21-20(23)24-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,23)(H,22,25) |
InChI Key |
PBLJDXXXTXTWOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)S)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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